Bis(2-methylpropoxy)phosphorylmethanol
Description
Bis(2-methylpropoxy)phosphorylmethanol is an organophosphorus compound characterized by a central phosphorus atom bonded to two 2-methylpropoxy (isobutoxy) groups and a methanol moiety.
Properties
CAS No. |
41304-46-5 |
|---|---|
Molecular Formula |
C9H21O4P |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
bis(2-methylpropoxy)phosphorylmethanol |
InChI |
InChI=1S/C9H21O4P/c1-8(2)5-12-14(11,7-10)13-6-9(3)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
XPRBYYPEKCAWJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(CO)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropoxy)phosphorylmethanol typically involves the reaction of phosphorus oxychloride with 2-methylpropanol in the presence of a catalyst. The reaction conditions include maintaining a specific temperature range and controlling the molar ratios of the reactants . The process involves several steps, including the addition of reactants, stirring, and removal of by-products such as hydrogen chloride gas.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and equipment to ensure efficiency and safety. The reaction is typically carried out in large reaction vessels with precise control over temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropoxy)phosphorylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The 2-methylpropoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various phosphonic acid esters, phosphine oxides, and substituted phosphorylmethanol derivatives.
Scientific Research Applications
Bis(2-methylpropoxy)phosphorylmethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of bis(2-methylpropoxy)phosphorylmethanol involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with metal ions and other nucleophilic sites, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
N,N-Diethyl-N-methyl-2-{[methyl(2-methylpropoxy)phosphoryl]thio}ethanaminium Iodide
Structure :
Key Differences :
Research Findings :
- The quaternary ammonium group in the analog enhances water solubility but introduces toxicity risks, whereas this compound’s neutral structure may favor lipid membrane penetration.
- The thioether group in the analog increases susceptibility to oxidation, unlike the more stable ether linkages in the target compound.
Etofenprox (1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene)
Structure :
Key Differences :
Research Insights :
- Etofenprox’s 2-methylpropoxy group enhances its volatility and insecticidal efficacy, whereas the phosphoryl group in the target compound may improve thermal stability for industrial applications.
- The methanol group in this compound could facilitate hydrogen bonding, increasing solubility in polar solvents compared to etofenprox.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Comparison Highlights :
Key Distinction :
- The phosphoryl group in the target compound may confer flame-retardant properties, whereas the ethoxylated analog’s surfactant behavior stems from its amphiphilic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
